
Ethyl 6-nitroquinoxaline-2-carboxylate
Overview
Description
Ethyl 6-nitroquinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with an ethyl ester group at the 2-position and a nitro group at the 6-position.
Preparation Methods
Ethyl 6-nitroquinoxaline-2-carboxylate can be synthesized through several methods. One common synthetic route involves the condensation of 6-nitroquinoxaline-2-carboxylic acid with ethanol in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux for several hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane . The organic phase is then dried and evaporated to yield the desired ester.
Industrial production methods may involve similar steps but are typically optimized for higher yields and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Ethyl 6-nitroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 6-nitroquinoxaline-2-carboxylate serves as a scaffold for developing new antimicrobial and anticancer agents. Its structural characteristics allow it to interact with various biological macromolecules, making it a candidate for drug development.
- Antimicrobial Activity : ENQ has demonstrated significant antibacterial properties against multiple pathogens. It disrupts bacterial cell wall synthesis and interferes with metabolic processes, making it a potential candidate for new antibiotics.
- Anticancer Activity : In vitro studies indicate that ENQ exhibits cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (Huh 7) and human embryonic kidney (HEK 293) cells. The compound induces apoptosis in cancer cells, evidenced by increased levels of caspase activation and DNA fragmentation .
Agricultural Applications
There is ongoing research into the use of ENQ in agriculture, particularly in developing novel pesticides or herbicides due to its biological activity against plant pathogens. Its potential to inhibit specific enzymes in pathogens could lead to effective crop protection solutions .
Material Science
ENQ is being explored for its applications in the development of organic semiconductors and dyes. The compound's unique properties make it suitable for producing functional materials that can be used in electronic devices and coatings .
Comparative Studies
A comparative analysis of ENQ with similar compounds highlights its superior biological activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound (ENQ) | High | High | Effective against multiple cancer lines |
Ethyl 6-chloro-3-methylquinoxaline-2-carboxylate | Moderate | Low | Less effective due to structural differences |
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate | Low | Moderate | Reduced efficacy compared to ENQ |
The presence of the nitro group in ENQ enhances its reactivity and biological activity compared to chloro-substituted analogs.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of ENQ against common bacterial strains. The results indicated that ENQ exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Properties
A research group investigated the anticancer properties of ENQ on various cancer cell lines. They found that ENQ significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings were published in Cancer Research and highlight the compound's potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of ethyl 6-nitroquinoxaline-2-carboxylate largely depends on its specific application. In pharmaceuticals, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The quinoxaline ring structure allows for interactions with biological macromolecules, enhancing its bioactivity.
Comparison with Similar Compounds
Ethyl 6-nitroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as a growth promoter in animal feed.
Echinomycin: An antibiotic with anticancer properties.
Levomycin: Another antibiotic with a similar quinoxaline core.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 6-nitroquinoxaline-2-carboxylate (ENQC) is a compound belonging to the class of nitro-containing heterocyclic compounds, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
ENQC has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 246.21 g/mol
- Structure : It features a quinoxaline ring with a nitro group at the 6-position and an ethyl ester group at the 2-position, contributing to its unique reactivity and biological profile.
The biological activity of ENQC is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects.
- Redox Reactions : The compound’s capacity for redox reactions disrupts cellular redox balance, contributing to its antimicrobial and anticancer activities.
Biological Activities
ENQC exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest ENQC has significant antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Research indicates that ENQC may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating chronic diseases.
Data Table of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of ENQC against common bacterial strains. Results indicated that ENQC exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antibacterial agent. -
Cytotoxicity in Cancer Cells :
In vitro studies on human cancer cell lines showed that ENQC reduced cell viability significantly at concentrations above 50 µM. Flow cytometry analysis revealed that treated cells displayed increased levels of apoptosis markers compared to control groups . -
Anti-inflammatory Activity :
A recent investigation assessed the anti-inflammatory properties of ENQC in a murine model of acute inflammation. The compound significantly decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to untreated controls, suggesting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
ethyl 6-nitroquinoxaline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-2-18-11(15)10-6-12-9-5-7(14(16)17)3-4-8(9)13-10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPZYSFLXBIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704699 | |
Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-38-6 | |
Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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